molecular formula C24H24ClN3O2 B14810068 N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide

N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide

Cat. No.: B14810068
M. Wt: 421.9 g/mol
InChI Key: YXSOZFBGUFBEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a hydroxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}benzamide typically involves the condensation of 3-chloroaniline with 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-{[4-(dimethylamino)-2-hydroxybenzylidene]amino}benzamide
  • N-(3-chlorophenyl)-3-{[4-(diethylamino)-3-hydroxybenzylidene]amino}benzamide

Uniqueness

N-(3-chlorophenyl)-3-{[4-(diethylamino)-2-hydroxybenzylidene]amino}benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C24H24ClN3O2/c1-3-28(4-2)22-12-11-18(23(29)15-22)16-26-20-9-5-7-17(13-20)24(30)27-21-10-6-8-19(25)14-21/h5-16,29H,3-4H2,1-2H3,(H,27,30)

InChI Key

YXSOZFBGUFBEND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.